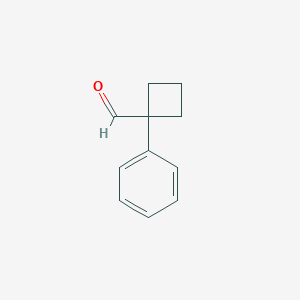

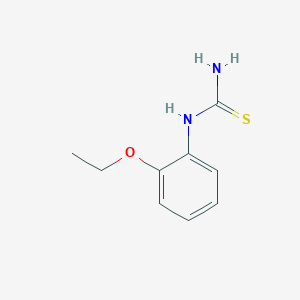

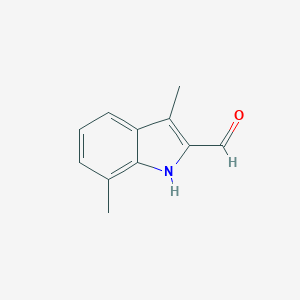

3,7-Dimethyl-1H-indole-2-carbaldehyde

Übersicht

Beschreibung

3,7-Dimethyl-1H-indole-2-carbaldehyde (3,7-DMICA) is a synthetic compound with a wide range of applications in the scientific field. It is used as a building block in organic synthesis, as a reagent in biological research, and as a starting material in the manufacture of pharmaceuticals. 3,7-DMICA has been the subject of numerous studies due to its unique properties, which make it an attractive tool for both basic and applied research.

Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions (MCRs)

- Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules .

- Method : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Selected Alkaloids

- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .

- Method : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

Antiviral Drugs

- Application : The indole scaffold is widely used in antiviral drugs and reverse-transcriptase inhibitors, drugs used to treat HIV infection or AIDS, and in some cases hepatitis B .

Anti-HIV-1

Antiproliferative Activity

Antimicrobial Activity

- Application : Indole derivatives have shown antimicrobial activity, making them useful in the treatment of various infections .

Antitubercular Activity

- Application : Some indole derivatives have been found to possess antitubercular activity, which could be beneficial in the treatment of tuberculosis .

Antidiabetic Activity

- Application : Indole derivatives have been studied for their potential antidiabetic activity, which could make them a valuable tool in managing diabetes .

Antimalarial Activity

- Application : Some indole derivatives have demonstrated antimalarial activity, which could be useful in the development of new treatments for malaria .

Anticholinesterase Activities

- Application : Indole derivatives have been found to possess anticholinesterase activities, which could be beneficial in the treatment of conditions like Alzheimer’s disease .

Anti-Inflammatory

- Application : Indole derivatives have shown anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory conditions .

Antioxidant

- Application : Some indole derivatives have demonstrated antioxidant activity, which could be useful in the prevention of oxidative stress-related diseases .

Anti-Allergic

- Application : The derivatives of 1, 3-diazole, which is a type of indole derivative, show anti-allergic activities .

Antipyretic

- Application : Some indole derivatives have been found to possess antipyretic activities, which could be beneficial in the treatment of fever .

Anti-Amoebic

Eigenschaften

IUPAC Name |

3,7-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJRJKKDWLVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590777 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-1H-indole-2-carbaldehyde | |

CAS RN |

1463-72-5 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.